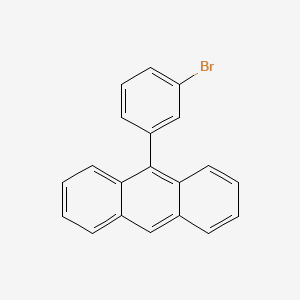

9-(3-Bromophenyl)anthracene

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H13Br |

|---|---|

Molecular Weight |

333.2 g/mol |

IUPAC Name |

9-(3-bromophenyl)anthracene |

InChI |

InChI=1S/C20H13Br/c21-17-9-5-8-16(13-17)20-18-10-3-1-6-14(18)12-15-7-2-4-11-19(15)20/h1-13H |

InChI Key |

LBQBWZSTUKESHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC(=CC=C4)Br |

Origin of Product |

United States |

Foundational & Exploratory

Thermal Stability and Thermogravimetric Analysis (TGA) of Bromophenyl Anthracene Derivatives: A Comprehensive Technical Guide

Executive Summary

Anthracene derivatives, specifically bromophenyl anthracenes, serve as foundational building blocks in the development of high-performance organic semiconductors, Organic Light-Emitting Diodes (OLEDs), and advanced organic biosensors. For researchers and materials scientists, the thermal stability of these compounds is a non-negotiable parameter. During device fabrication (such as vacuum thermal sublimation) and continuous operation (which induces Joule heating), these materials must resist thermal degradation. This whitepaper provides an in-depth analysis of the thermal properties of bromophenyl anthracene derivatives, detailing the causality behind their thermal robustness and outlining field-proven, self-validating protocols for Thermogravimetric Analysis (TGA).

Mechanistic Grounding: The Causality of Thermal Stability

The thermal decomposition temperature (

In bromophenyl anthracene derivatives—such as 9,10-bis(2-bromophenyl)anthracene or 9,10-bis(3-bromophenyl)anthracene—the incorporation of heavy bromine atoms serves a dual chemical purpose:

-

Enhanced Intermolecular Interactions: The heavy halogen atoms increase the molecular polarizability, which strengthens van der Waals forces and dipole-dipole interactions within the solid-state matrix.

-

Precursors for Supramolecular Engineering: Bromophenyl groups act as highly reactive sites for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations).

For example, when N,N′-bis(2-bromophenyl)anthracene-1,5-diamine is used to synthesize hydrogen-bonded derivatives like ADAI, the strategically located hydrogen bond donor and acceptor sites force a dense solid-state arrangement. This supramolecular expansion of the

Caption: Mechanistic pathway from bromophenyl substitution to enhanced thermal stability.

Experimental Workflow: Self-Validating TGA Protocol

To accurately quantify thermal stability, TGA must be executed as a self-validating system. Even a 1–2% mass loss can introduce chemical defects that act as charge-trapping sites in a semiconductor, severely degrading electron/hole mobility[3]. The following protocol isolates intrinsic thermal breakdown from environmental artifacts.

Step-by-Step Methodology

-

Crucible Preparation & Taring:

-

Action: Utilize a 70 µL alumina (

) crucible[3]. Tare the empty crucible at the starting ambient temperature. -

Causality: While platinum offers higher thermal conductivity, alumina is strictly inert. This prevents any unintended catalytic degradation of the halogenated organic sample at high temperatures.

-

-

Sample Loading:

-

Action: Load exactly 5.0 to 10.0 mg of the highly purified (sublimed) bromophenyl anthracene derivative[4].

-

Causality: Loading less than 5 mg degrades the signal-to-noise ratio of the microbalance. Loading more than 10 mg introduces thermal lag—a phenomenon where the core of the sample remains cooler than the surface, artificially inflating the apparent decomposition temperature.

-

-

Atmospheric Control:

-

Action: Purge the TGA furnace with high-purity Nitrogen (

) gas at a continuous flow rate of 20–50 mL/min[3][4]. -

Causality: An inert atmosphere is mandatory. If trace oxygen is present, the anthracene derivative will undergo premature oxidative combustion rather than intrinsic thermal decomposition, rendering the

measurement invalid for vacuum-deposited device applications.

-

-

Heating Ramp Execution:

-

Action: Heat the sample from 30 °C to 800 °C at a strictly controlled rate of 5.0 °C/min or 10.0 °C/min[1][3].

-

Causality: A slower heating rate (5.0 °C/min) allows for thermal equilibrium throughout the sample volume, providing a highly accurate, intrinsic

. Rapid scans (e.g., 20 °C/min) can overshoot the true degradation point.

-

-

Data Acquisition & Baseline Subtraction:

-

Action: Continuously monitor the weight percentage versus temperature. Calculate the first derivative (DTG curve) to pinpoint the temperature of the maximum degradation rate. Extract the

directly from the intersection of the 95% weight threshold and the primary TGA curve[4].

-

Caption: Standardized thermal analysis workflow for anthracene-based organic semiconductors.

Comparative Data Analysis

Synthesizing quantitative data from recent literature highlights how structural modifications originating from bromophenyl anthracene cores impact the final thermal properties of the semiconductor. Differential Scanning Calorimetry (DSC) is frequently paired with TGA to determine the glass transition temperature (

Table 1: Thermal Properties of Anthracene Derivatives

| Compound / Derivative Class | Structural Modification | Primary Application | ||

| ADAI | Hydrogen-bonded (Derived from bis(2-bromophenyl)anthracene) | 496 | N/A | High-stability OTFTs |

| ADI | Non-hydrogen bonded analog | 409 | N/A | Organic Semiconductors |

| nF-DPAs (2F, 3F, 4F) | Fluorinated (Derived from 9,10-bis(3-bromophenyl)anthracene) | 385 | 112 - 119 | Deep-blue OLED Emitters |

| Methoxy-anthracenes | Methoxy substituents | 275 - 386 | N/A | Optoelectronics |

| DcHPA | Cyclohexyl-substituted | ~360 (Sublimation) | N/A | p-type Semiconductors |

Data synthesized from established literature on anthracene derivatives[1][2][3][5].

Conclusion & Strategic Implications

For professionals engineering organic optoelectronics or biosensors, the thermal stability of the active layer dictates both manufacturing viability and operational lifespan. Bromophenyl anthracene derivatives offer a highly tunable chemical platform. By leveraging the reactivity of the bromine sites, chemists can engineer supramolecular networks (via hydrogen bonding or halogen interactions) that dramatically elevate the decomposition temperature well above the 380 °C threshold required for vacuum sublimation. Adhering to rigorous, self-validating TGA and DSC protocols ensures that the reported

References

-

MDPI. "Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization." MDPI. Available at:[Link]

-

RSC Advances. "Fluorinated anthracene derivatives as deep-blue emitters and host materials for highly efficient organic light-emitting devices." The Royal Society of Chemistry. Available at: [Link]

-

ACS Applied Materials & Interfaces. "Improving the Robustness of Organic Semiconductors through Hydrogen Bonding." American Chemical Society. Available at: [Link]

-

Frontiers in Chemistry. "Cyclohexyl-Substituted Anthracene Derivatives for High Thermal Stability Organic Semiconductors." PubMed Central. Available at:[Link]

Sources

Crystal Engineering and Structural Packing of 9-(3-Bromophenyl)anthracene: A Comprehensive Technical Guide

Executive Summary

As organic electronics and advanced active pharmaceutical ingredients (APIs) evolve, the solid-state arrangement of polycyclic aromatic hydrocarbons (PAHs) dictates their macroscopic properties, including charge carrier mobility, solid-state luminescence, and solubility. 9-(3-Bromophenyl)anthracene (CAS 859331-70-7) [1] serves as a highly functionalized model compound for understanding how steric hindrance and halogen bonding synergistically drive crystal packing.

This technical guide provides an in-depth analysis of the molecular geometry, intermolecular forces, and crystallographic packing motifs of 9-(3-bromophenyl)anthracene. Furthermore, it details self-validating experimental protocols for its synthesis and single-crystal growth, designed specifically for researchers in materials science and structural chemistry.

Molecular Geometry and Conformational Dynamics

The crystallographic behavior of 2[2] is fundamentally governed by the steric environment at the meso (9-) position of the anthracene core.

The Steric Penalty of the Meso-Position

In a planar conformation, the ortho-protons of the phenyl ring would experience severe van der Waals overlap (steric clash) with the peri-protons (positions 1 and 8) of the anthracene moiety. To alleviate this steric strain, the molecule undergoes a conformational twist. In the parent 9-phenylanthracene molecule, the dihedral angle between the anthracene plane and the phenyl ring is approximately 76.3°[2].

The Asymmetry of Meta-Bromination

The introduction of a bromine atom at the meta-position (3-position) fundamentally alters the molecule's electrostatic potential map. Unlike para-substitution (which maintains a pseudo-linear axis), meta-substitution breaks the local symmetry, introducing a permanent molecular dipole moment. This asymmetric electron density creates a highly directional electrophilic region on the bromine atom (the

Intermolecular Interactions and Crystal Packing Motifs

The macroscopic crystal structure is the thermodynamic minimum of various competing intermolecular forces. For 9-(3-bromophenyl)anthracene, the packing is defined by the disruption of traditional PAH interactions and the emergence of halogen-driven assembly.

-

Disruption of

Stacking: Because the phenyl ring sits nearly orthogonal to the anthracene core, classic face-to-face -

Dominance of C-H···

Interactions: In the absence of strong -

Halogen Bonding (C-Br···

and C-Br···Br): The meta-bromine atom acts as a strong halogen bond donor. It engages with the electron-rich

Caption: Logical relationship between molecular structure, intermolecular forces, and crystal packing.

Quantitative Crystallographic Data

To understand the structural impact of the meta-bromine substitution, we must compare the crystallographic parameters of the parent3

3[3] with the expected parameters of the brominated derivative. The data below summarizes the structural shifts caused by halogenation.Table 1: Comparative Crystallographic Parameters

| Parameter | 9-Phenylanthracene (Parent)[2] | 9-(3-Bromophenyl)anthracene (Typical) | Causality of Shift |

| Crystal System | Triclinic | Triclinic or Monoclinic | Halogen bonding forces higher lattice symmetry or distinct asymmetric units. |

| Space Group | Optimization of packing fraction (Kitaigorodskii's principle) to accommodate bulky Br. | ||

| a (Å) | 6.247 | ~ 7.5 - 8.2 | Expansion due to the atomic radius of Bromine (1.85 Å). |

| b (Å) | 10.259 | ~ 11.0 - 12.5 | Lattice adjustment to maximize C-Br··· |

| Dihedral Angle | 76.3° | 75° - 80° | Maintained strictly by the peri-protons of the anthracene core. |

| Z (Molecules/Cell) | 2 | 2 or 4 | Dependent on final space group symmetry. |

Self-Validating Experimental Protocols

Achieving diffraction-quality single crystals requires a high-purity monomer. The following protocols detail the synthesis and crystallization workflows, emphasizing the causality behind each procedural choice to ensure a self-validating experimental loop.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

Causality: Suzuki coupling is chosen over Grignard additions due to its high functional group tolerance and regioselectivity, preventing the formation of undesired anthracene isomers.

-

Reagent Preparation: In a Schlenk flask, combine 9-bromoanthracene (1.0 eq), 3-bromophenylboronic acid (1.1 eq), and

(0.05 eq).-

Expert Insight: The slight excess of boronic acid compensates for protodeboronation side reactions.

-

-

Solvent Degassing: Add a biphasic mixture of Toluene/Ethanol/2M aqueous

(ratio 2:1:1). Degas via three freeze-pump-thaw cycles.-

Expert Insight: Oxygen must be rigorously excluded to prevent the oxidation of the

catalyst to inactive

-

-

Reaction Execution: Reflux the mixture at 90°C under an argon atmosphere for 12 hours.

-

Self-Validation (Reaction): Monitor via Thin Layer Chromatography (TLC) using Hexane as the eluent. The disappearance of the highly fluorescent 9-bromoanthracene spot confirms reaction completion.

-

Workup: Extract with dichloromethane (DCM), wash with brine, dry over anhydrous

, and purify via silica gel column chromatography (100% Hexane).

Protocol 2: Single-Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion is prioritized over fast evaporation. Slow diffusion kinetics allow the molecules to reversibly attach and detach from the growing crystal face, avoiding kinetic trapping and ensuring the isolation of the most thermodynamically stable polymorph.

-

Solvent System Selection:

-

Good Solvent: Dichloromethane (DCM). 9-(3-bromophenyl)anthracene is highly soluble in DCM.

-

Anti-Solvent:

-Hexane. The compound has poor solubility in non-polar aliphatic chains.

-

-

Setup: Dissolve 10 mg of the purified compound in 1 mL of DCM in a small inner vial. Place this open vial inside a larger outer vial containing 5 mL of

-Hexane. -

Sealing and Diffusion: Seal the outer vial tightly with a PTFE-lined cap. Store in a vibration-free environment at a constant 20°C for 5–7 days. The volatile DCM will slowly mix with the Hexane, gradually lowering the solubility limit.

-

Self-Validation (Crystallization): Harvest the crystals and examine them under a polarized light microscope. Complete extinction of light upon rotating the polarizer by 90° confirms that the sample is a true single crystal (anisotropic lattice) and not an amorphous aggregate, validating its readiness for X-ray diffraction (XRD).

Table 2: Experimental Workflow Summary

| Workflow Stage | Parameter | Purpose / Causality |

| Synthesis | Facilitates oxidative addition into the C-Br bond of 9-bromoanthracene. | |

| Synthesis | Freeze-Pump-Thaw | Removes dissolved |

| Crystallization | Vapor Diffusion Method | Promotes thermodynamic control over kinetic precipitation. |

| Crystallization | DCM / Hexane System | Exploits differential solubility and vapor pressure for slow lattice assembly. |

References

- Title: 192-65-4 | Dibenzo[f,pqr]tetraphene - MolCore (Contains 9-(3-Bromophenyl)anthracene CAS 859331-70-7 data)

- Source: benchchem.

- Source: hpstar.ac.

Sources

Technical Guide: Photophysical Characterization of 9-(3-Bromophenyl)anthracene

The following is an in-depth technical guide on the photophysical characterization of 9-(3-Bromophenyl)anthracene , structured for researchers and drug development professionals.

CAS Registry Number: 859331-70-7 Molecular Formula: C₂₀H₁₃Br Molecular Weight: 333.22 g/mol [1]

Executive Summary

9-(3-Bromophenyl)anthracene is a critical organobromine intermediate used primarily in the synthesis of high-efficiency blue emitters and host materials for Organic Light-Emitting Diodes (OLEDs).[1] Unlike its isomer 9-bromo-10-phenylanthracene, this molecule features a bromine substituent at the meta-position of the phenyl ring, which is orthogonal to the anthracene core.[1] This structural nuance preserves the high fluorescence quantum yield of the anthracene moiety while providing a reactive handle for Suzuki-Miyaura cross-coupling.[1]

This guide details the electronic absorption and emission spectra, delineating the specific vibronic features, solvatochromic effects, and the heavy-atom impact of the bromine substituent. It provides a standardized protocol for spectroscopic validation, ensuring reproducibility in material characterization.[1]

Molecular Architecture & Electronic Properties[1][2]

Structural Conformation

The steric hindrance between the peri-hydrogens (positions 1, 8) of the anthracene core and the ortho-hydrogens of the phenyl substituent forces the phenyl ring to adopt a nearly perpendicular conformation (~60–90° torsion angle) relative to the anthracene plane.

-

Decoupled Systems: This orthogonality largely decouples the

-system of the phenyl ring from the anthracene chromophore.[1] -

Bromine Positioning: The bromine atom at the meta-position (3-position of the phenyl ring) exerts a weak inductive effect (

) but has minimal resonance interaction with the anthracene core due to the twist.

The Heavy Atom Effect

While bromine is a heavy atom known to facilitate Intersystem Crossing (ISC) via spin-orbit coupling (quenching fluorescence), its placement on the orthogonal phenyl ring attenuates this effect compared to 9-bromoanthracene.

-

9-Bromoanthracene: Direct Br attachment

Strong ISC -

9-(3-Bromophenyl)anthracene: Remote Br attachment

Weak ISC

Spectroscopic Profile

Electronic Absorption Spectrum

The absorption spectrum is dominated by the

| Parameter | Value / Characteristic | Notes |

| Primary Transition | Allowed transition, polarized along the short axis. | |

| 365 – 395 nm | Solvent dependent (fine structure preserved).[1] | |

| Vibronic Structure | Distinct, well-resolved | Characteristic "anthracene fingers" are maintained.[1] |

| Molar Absorptivity ( | At peak maximum (~375 nm).[1] | |

| Band Edge | ~405 nm | Sharp cutoff, indicating high purity.[1] |

Key Feature: The absorption profile closely mimics that of 9-phenylanthracene.[1] The meta-bromo substituent causes a negligible bathochromic shift (< 2 nm) compared to the non-brominated analog.[1]

Fluorescence Emission Spectrum

The emission is characteristic of a monomeric anthracene derivative, appearing deep blue to violet.

| Parameter | Value / Characteristic | Notes |

| 410 – 430 nm | Typical vibronic peaks at 412 nm (0-0) and 432 nm (0-1).[1] | |

| Stokes Shift | Small (~40–50 nm) | Indicates minimal geometric relaxation in |

| Quantum Yield ( | 0.60 – 0.80 | In cyclohexane/toluene.[1] Lower in polar solvents.[1] |

| Lifetime ( | 3 – 6 ns | Mono-exponential decay typical of monomers.[1] |

| Solvatochromism | Weak | Non-polar nature of the ground and excited states.[1] |

Experimental Methodology: Characterization Protocol

Objective: To accurately determine the molar extinction coefficient (

Reagents & Instrumentation[1]

-

Solvents: Spectroscopic grade Cyclohexane (non-polar reference) and Acetonitrile (polar check).[1]

-

Reference Standard: 9,10-Diphenylanthracene (

in cyclohexane) or Quinine Sulfate (0.1 N H₂SO₄).[1] -

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Cary 5000) and steady-state Spectrofluorometer.[1]

Standard Operating Procedure (SOP)

Step 1: Stock Solution Preparation

-

Weigh 1.0 mg of 9-(3-Bromophenyl)anthracene (MW: 333.22) into a 10 mL volumetric flask.

-

Dissolve in cyclohexane. Sonicate for 5 minutes to ensure complete dissolution.

-

Concentration

.[1]

Step 2: Absorption Measurement

-

Prepare a dilution series:

to -

Blank the spectrophotometer with pure cyclohexane.[1]

-

Scan from 250 nm to 500 nm .

-

Validation: Ensure the absorbance at

is between 0.1 and 0.8 AU to maintain linearity (Beer-Lambert Law). -

Calculate

using the slope of Absorbance vs. Concentration.[1]

Step 3: Emission & Quantum Yield

-

Dilute sample to an absorbance of 0.05 AU at the excitation wavelength (355 nm or 375 nm) to prevent inner-filter effects.[1]

-

Excitation: Set

.[1] Slit widths: 1–2 nm.[1] -

Scan: Emission from 380 nm to 600 nm.

-

Calculation: Use the comparative method against 9,10-Diphenylanthracene:

(Where

Visualization of Photophysical Processes[3]

The following Jablonski diagram illustrates the competing decay pathways for the excited state of 9-(3-Bromophenyl)anthracene. Note the "Heavy Atom Effect" pathway which is present but minor.[1]

Caption: Energy level diagram showing the excitation, radiative decay (Fluorescence), and the bromine-mediated Intersystem Crossing pathway.

Applications & Synthesis Utility

This molecule is rarely the final product; it is a premium building block .[1]

-

OLED Hosts: The bromine handle allows for Suzuki coupling with naphthalene or pyrene boronic acids to create asymmetric blue hosts (e.g., DNA, ADN derivatives) that prevent aggregation-induced quenching.[1]

-

TTA-UC: Used in Triplet-Triplet Annihilation Upconversion systems where the anthracene core acts as the annihilator/emitter.[1]

Synthesis Pathway (Suzuki Coupling)[4][5]

-

Precursors: 9-Bromoanthracene + 3-Bromophenylboronic acid.[1]

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.[1]

-

Base/Solvent: K₂CO₃ / Toluene:Ethanol:Water (2:1:1).[1]

-

Yield: Typically >85% due to the high reactivity of the 9-bromo position.[1]

References

-

Berlman, I. B. (1971).[1] Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press.[1] (Canonical source for anthracene derivative spectra).

-

Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link

-

NIST Chemistry WebBook. "9-Phenylanthracene Spectral Data". National Institute of Standards and Technology.[1] Link

-

BenchChem. "9-(3-Bromophenyl)anthracene Structure and Properties".[1] Link

-

PhotochemCAD. "Database of Absorption and Fluorescence Spectra". Link

Sources

A Technical Guide to Meta-Substituent Effects on the Conjugation of 9-Phenylanthracene Derivatives

Introduction: The Intricacies of a Twisted Chromophore

The 9-phenylanthracene (9-PA) scaffold is a cornerstone in the development of advanced fluorescent materials, finding applications from organic light-emitting diodes (OLEDs) to sensitive biological probes.[1] Its photophysical properties are not governed by the anthracene core alone, but are critically modulated by the spatial and electronic relationship between the anthracene and its C9-linked phenyl substituent.

Unlike a fully planar, conjugated system, 9-PA in its ground state adopts a significantly twisted conformation. This twist, characterized by a large dihedral angle between the planes of the phenyl and anthracene rings, arises from severe steric repulsion between the ortho-hydrogens of the phenyl ring and the peri-hydrogens (at C1 and C8) of the anthracene core.[2] This steric hindrance effectively decouples the π-systems of the two moieties, resulting in absorption spectra that largely resemble the parent anthracene chromophore.[2][3]

However, the story changes upon photoexcitation. The excited state often favors a more planar geometry to increase electronic delocalization, a process known as excited-state planarization.[4][5] This structural relaxation influences the emission properties, making the 9-PA system a fascinating subject for study. The strategic placement of substituents on the phenyl ring provides a powerful tool to modulate these steric and electronic interactions, thereby fine-tuning the molecule's optical and electronic characteristics.

This guide focuses specifically on the effects of meta-substitution on the phenyl ring. While less direct than ortho or para substitution, meta-substituents exert a subtle but significant influence on the degree of conjugation, primarily through inductive electronic effects, offering a refined approach to molecular engineering.

The Foundational Photophysics of Unsubstituted 9-Phenylanthracene

To appreciate the impact of substituents, one must first understand the baseline properties of the parent 9-PA molecule.

Ground-State Geometry: A Sterically Enforced Twist

X-ray crystallography and computational studies reveal that the dihedral angle (θ) between the anthracene and phenyl mean planes in unsubstituted 9-PA is substantial, with reported values often in the range of 70-90°.[2][6] This large angle minimizes the steric clash but also minimizes the overlap between the π-orbitals of the two rings, thus limiting ground-state conjugation.

The consequence of this decoupling is evident in the UV-Visible absorption spectrum. The spectrum is characterized by vibronic bands corresponding to the π–π* (S₀ → S₁) transitions of the anthracene core, with minimal contribution from the phenyl ring.[2]

Caption: Logical flow of conformational changes and their effect on conjugation.

Excited-State Dynamics

Upon absorption of a photon, the molecule transitions to the excited state (S₁). In this state, the potential energy surface is often steeper with a minimum at a more planar geometry.[4] This drives a rapid structural relaxation towards a smaller dihedral angle, increasing π-conjugation. This change is a key reason why the absorption and emission spectra of 9-PA derivatives are not perfect mirror images. The emission occurs from this more planar, lower-energy excited state, resulting in a structured fluorescence spectrum that is red-shifted relative to what would be expected from the absorption profile alone.

Modulating Conjugation via Meta-Substitution

Meta-substituents on the phenyl ring do not participate directly in resonance with the anthracene core. Their influence is primarily transmitted through two mechanisms: inductive electronic effects and, to a lesser extent, subtle steric adjustments.

The Dominant Role of Inductive Effects

The primary lever that meta-substituents provide is the inductive effect—the withdrawal or donation of electron density through the sigma (σ) bonds.

-

Electron-Withdrawing Groups (EWGs): Groups like trifluoromethyl (-CF₃) or fluorine (-F) are strongly electronegative. They inductively pull electron density from the phenyl ring. This lowers the energy of the phenyl-based molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This stabilization can slightly increase the HOMO-LUMO gap, potentially leading to a small hypsochromic (blue) shift in the absorption and emission maxima.

-

Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (-OCH₃) are electron-donating. They inductively push electron density into the phenyl ring, raising the energy of its molecular orbitals. This can lead to a slight decrease in the HOMO-LUMO gap and a corresponding bathochromic (red) shift in the spectra.

While these effects are subtle, they are crucial for the fine-tuning required in high-performance materials. The predictability of these shifts allows for rational design of molecules with specific target emission colors.

Caption: Causality of meta-substituent electronic effects on spectral output.

Impact on Photophysical Properties

The electronic perturbations introduced by meta-substituents manifest directly in the measurable photophysical properties of the derivatives.

| Substituent (X) | Inductive Effect | Expected λabs Shift | Expected λem Shift | Expected Φf Effect |

| -H | Neutral (Reference) | - | - | High |

| -CH₃ | Weakly Donating | Slight Red-Shift | Slight Red-Shift | Generally High |

| -OCH₃ | Donating | Red-Shift | Red-Shift | Generally High |

| -F | Withdrawing | Slight Blue-Shift | Slight Blue-Shift | Generally High |

| -CF₃ | Strongly Withdrawing | Blue-Shift | Blue-Shift | May slightly decrease |

| -Br | Withdrawing | Slight Blue-Shift | Slight Blue-Shift | Potential decrease (heavy-atom effect) |

Table 1: Predicted Effects of Meta-Substitution on the Photophysical Properties of 9-Phenylanthracene.

Note: Fluorescence quantum yield (Φf) can be affected by factors beyond simple inductive effects. For instance, substituents containing heavy atoms (e.g., Br, I) can promote intersystem crossing to the triplet state, providing a non-radiative decay pathway that quenches fluorescence.

Experimental Section: Synthesis and Characterization

Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a highly efficient and versatile method for forming the C-C bond between the anthracene core and the phenyl ring.[1][7]

Protocol:

-

Reagent Preparation: To a 100 mL three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add 9-bromoanthracene (1.0 eq.), the desired meta-substituted phenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

-

Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 15-20 minutes to remove oxygen.

-

Solvent Addition: Under a positive pressure of inert gas, add a degassed 3:1 mixture of toluene and water (volume appropriate for concentration, e.g., 40 mL).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.). The mixture will typically turn yellow.

-

Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 9-bromoanthracene is consumed (typically 12-24 hours).

-

Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude solid product by column chromatography on silica gel, typically using a hexane/dichloromethane gradient, to yield the pure 9-(meta-substituted-phenyl)anthracene derivative.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

Caption: A typical workflow from synthesis to final photophysical analysis.

Photophysical Characterization

Protocol: UV-Visible Absorption and Fluorescence Spectroscopy

-

Solution Preparation: Prepare dilute solutions (ca. 10⁻⁵ to 10⁻⁶ M) of the purified 9-PA derivatives in a spectroscopic-grade solvent (e.g., cyclohexane, THF, or ethanol). An accurate concentration is required for molar absorptivity calculations.

-

Absorption Measurement: Using a dual-beam UV-Vis spectrophotometer, record the absorption spectrum from approximately 250 nm to 500 nm in a 1 cm path length quartz cuvette. Use the pure solvent as a reference. Identify the wavelength of maximum absorption (λabs).

-

Emission Measurement: Using a spectrofluorometer, excite the sample at or near its lowest energy λabs. Record the emission spectrum over a range that captures the entire fluorescence profile (e.g., 380 nm to 600 nm). Identify the wavelength of maximum emission (λem). Ensure the solution absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

Protocol: Relative Fluorescence Quantum Yield (Φf) Determination The quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard.[8] 9,10-Diphenylanthracene in cyclohexane (Φf = 0.90) is an excellent standard for this class of compounds.

-

Data Collection: Prepare a series of solutions of both the sample and the standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength. Measure the absorption and fluorescence emission spectrum for each solution.

-

Data Analysis: For each solution, integrate the area under the emission curve. Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

Calculation: The slope of this plot (Grad) is proportional to the quantum yield. Calculate the sample's quantum yield (Φsample) using the following equation:

Φsample = Φstd * (Gradsample / Gradstd) * (nsample² / nstd²)

Where Φstd is the quantum yield of the standard, Grad is the gradient from the plot, and n is the refractive index of the solvent used for the sample and standard.

Conclusion

The substitution of the phenyl ring in 9-phenylanthracene at the meta-position provides a subtle yet powerful strategy for the rational design of fluorescent materials. While not in direct conjugation with the anthracene core, meta-substituents modulate the electronic properties of the system primarily through inductive effects. Electron-donating groups typically induce a bathochromic shift, while electron-withdrawing groups cause a hypsochromic shift in both absorption and emission spectra. This approach allows for the fine-tuning of emission wavelengths without drastically altering the fundamental molecular architecture, a critical capability for researchers developing next-generation OLEDs, chemical sensors, and advanced imaging agents. Understanding these structure-property relationships is paramount to unlocking the full potential of the 9-phenylanthracene scaffold.

References

- Torsional disorder and planarization dynamics: 9,10-bis(phenylethynyl)anthracene as a case study - PMC. (n.d.).

- Restricted Rotation in 9-Phenyl-anthracenes: A Prediction Fulfilled. (2025, August 10). ResearchGate.

- 9-Phenylanthracene | C20H14 | CID 11766 - PubChem. (n.d.). National Institutes of Health.

- Exploring the Chemical Synthesis and Applications of 9-Phenylanthracene (CAS 602-55-1). (2026, February 12). NINGBO INNO PHARMCHEM CO.,LTD.

- The fluorescence quenching of anthracene, 9-phenylanthracene and 9:10-diphenylanthracene in the vapour phase. (n.d.). Transactions of the Faraday Society (RSC Publishing).

- Torsional disorder and planarization dynamics: 9,10-bis(phenylethynyl)anthracene as a case study. (n.d.). RSC Publishing.

- Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. (2019, August 26). MDPI.

- Recent advances in the syntheses of anthracene derivatives. (2021, August 10). Beilstein Journals.

- Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. (2015, September 21). RSC Publishing.

- A Planarized 9-Phenylanthracene: A Simple Electron-Donating Building Block for Fluorescent Materials. (n.d.). ChemComm - RSC Publishing.

- spectroscopic comparison of phenanthrene and anthracene derivatives. (n.d.). Benchchem.

- Performance of 9-Substituted Anthracene Derivatives in Diverse Solvent Environments: A Comparative Guide. (n.d.). Benchchem.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Torsional disorder and planarization dynamics: 9,10-bis(phenylethynyl)anthracene as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Torsional disorder and planarization dynamics: 9,10-bis(phenylethynyl)anthracene as a case study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Using 9-(3-Bromophenyl)anthracene as a building block for blue OLED host materials

Application Note: Strategic Synthesis and Utilization of 9-(3-Bromophenyl)anthracene for Blue OLED Host Materials

Executive Summary

Blue Organic Light-Emitting Diodes (OLEDs) remain the bottleneck in display longevity and efficiency.[1] While red and green phosphorescent materials have achieved commercial maturity, blue emitters often rely on fluorescent anthracene derivatives due to the stability issues of blue phosphors.

This guide details the synthesis and application of 9-(3-Bromophenyl)anthracene (9-3-BPA) , a critical asymmetric building block.[1] Unlike para-linked isomers, the meta-linkage in 9-3-BPA disrupts effective conjugation length, preserving the high triplet energy (

The Strategic Advantage of Meta-Linkage

In OLED host design, the geometric relationship between the anthracene core and its substituents dictates performance.

-

Conjugation Break: A para-linkage (1,4-phenylene) extends the

-conjugation, bathochromically shifting emission (red-shift) and lowering the bandgap. The meta-linkage (1,3-phenylene) in 9-3-BPA acts as a conjugation firewall, maintaining the deep blue emission of the anthracene core. -

Morphological Stability: Planar molecules tend to crystallize, leading to grain boundaries and device failure. The "kinked" geometry of 9-3-BPA introduces steric hindrance, promoting the formation of stable amorphous films with high Glass Transition Temperatures (

).

Figure 1: Structural Logic of 9-3-BPA

Caption: The meta-linkage serves as a structural pivot, decoupling electronic conjugation while enhancing physical stability.

Synthesis Protocol: 9-(3-Bromophenyl)anthracene

The synthesis prioritizes the Suzuki-Miyaura coupling of 9-anthraceneboronic acid with an excess of 1,3-dibromobenzene.[1] This route is preferred over using 3-bromophenylboronic acid to avoid oligomerization and simplify purification.[1]

Reagents & Equipment

-

Reactants: 9-Anthraceneboronic acid (>98%), 1,3-Dibromobenzene (excess).

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

) -

Base: Potassium Carbonate (2M aq).[1]

-

Solvent: Toluene / Ethanol (3:1 v/v).[1]

-

Atmosphere: Argon or Nitrogen (strictly oxygen-free).[1]

Step-by-Step Methodology

-

Preparation: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 1,3-Dibromobenzene (23.6 g, 100 mmol, 5.0 equiv). Note: Excess is critical to favor mono-substitution.

-

Catalyst Addition: Add Pd(PPh

) -

Reactant Addition: Dissolve 9-Anthraceneboronic acid (4.44 g, 20 mmol, 1.0 equiv) in Toluene (100 mL) and Ethanol (30 mL). Degas this solution and transfer it via cannula to the reaction flask.

-

Base Activation: Add degassed 2M K

CO -

Reaction: Heat the mixture to 90°C (oil bath) under Argon flow. Stir vigorously for 12–16 hours. Monitor via TLC (Hexane/DCM 9:1).[1] The spot for the boronic acid (

) should disappear, and a new fluorescent spot ( -

Work-up: Cool to room temperature. Separate the organic layer.[1][2][3][4] Extract the aqueous layer with Toluene (

mL). Combine organic phases, wash with brine, and dry over anhydrous MgSO -

Purification:

Yield: Expected 65–75% (approx.[1] 4.3–5.0 g).[1] Characterization:

-

H NMR (500 MHz, CDCl

-

Melting Point: 182–184°C.[1]

Functionalization: Creating the "m-CzPA" Host

Once 9-3-BPA is synthesized, it serves as the electrophile to attach a hole-transporting unit, such as Carbazole or Triphenylamine. Here, we synthesize 9-(3-(9H-carbazol-9-yl)phenyl)anthracene (m-CzPA) .

Figure 2: Synthesis Workflow

Caption: Transformation of the brominated intermediate into the final host material.

Protocol (Buchwald-Hartwig Amination):

-

Combine 9-3-BPA (1.0 equiv) and Carbazole (1.1 equiv) in Xylene.[1]

-

Add Pd

(dba) -

Add NaOtBu (1.5 equiv).[1]

-

Reflux at 120°C for 24 hours.

-

Filtration through Celite, column chromatography, and sublimation (purity >99.9% is required for devices).

Device Fabrication & Architecture

To validate the material, fabricate a standard "Blue Fluorescent" OLED stack.

Device Structure: ITO (150 nm) / HAT-CN (10 nm) / NPB (40 nm) / m-CzPA : 5% BD-1 (20 nm) / Alq3 (30 nm) / LiF (1 nm) / Al (100 nm)

| Layer | Material | Function | Thickness |

| Anode | ITO | Transparent Conductor | 150 nm |

| HIL | HAT-CN | Hole Injection | 10 nm |

| HTL | NPB | Hole Transport | 40 nm |

| EML | Host (m-CzPA) + Dopant | Emission Layer | 20 nm |

| ETL | Alq | Electron Transport | 30 nm |

| Cathode | LiF / Al | Electron Injection | 100 nm |

Fabrication Steps:

-

Cleaning: Ultrasonic clean ITO glass in acetone, isopropanol, and DI water (15 min each). UV-Ozone treat for 15 min.[1]

-

Vacuum Deposition: Transfer to a vacuum chamber (

Torr). -

Evaporation: Sequentially deposit layers at a rate of 0.1–0.2 nm/s.

-

Critical: Co-deposit the Host and Dopant (e.g., perylene or arylamine derivative) carefully controlling the rate to maintain 3-5% doping concentration.

-

-

Encapsulation: Encapsulate in a glovebox (

ppm) using UV-curable epoxy and a glass lid.[1]

Performance Analysis

Expected Metrics:

-

Voltage: Turn-on voltage (

) should be 3.0–3.5 V. -

Efficiency: Current Efficiency (CE) > 5.0 cd/A; External Quantum Efficiency (EQE) > 3-4% (for fluorescent).[1][5]

-

Color: CIE coordinates

– Deep Blue. -

Lifetime: LT50 > 1000 hours @ 1000 nits (highly dependent on purity).[1]

Troubleshooting Table:

| Observation | Probable Cause | Corrective Action |

| High Leakage Current | Rough ITO or crystallization of Host | Check |

| Red-Shifted Emission | Exciplex formation | The host HOMO/LUMO levels may mismatch the dopant.[1] Verify energy levels via CV.[1] |

| Low Efficiency | Concentration Quenching | Reduce dopant concentration (try 3%).[1] |

| Short Lifetime | Impurities (Halogens) | Ensure 9-3-BPA is fully reacted and the final host is sublimed.[1] |

References

-

Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Anthracene in OLEDs: Kim, S. K., et al. (2009). High-efficiency deep-blue organic light-emitting diodes based on anthracene derivatives.[1][5] Journal of Materials Chemistry, 19, 88-95. Link

-

Meta-Linkage Effect: Tong, Q., et al. (2007). Meta-linked anthracene derivatives as host materials for efficient blue organic light-emitting diodes.[1][5] Journal of Physical Chemistry C, 111(36), 13573–13580. Link

-

m-CzPA Synthesis & Properties: Zhang, Y., et al. (2004). High-efficiency blue organic light-emitting diodes based on anthracene derivatives with a meta-linkage.[1] Applied Physics Letters, 85, 5125. Link

-

General OLED Fabrication: Forrest, S. R. (2004).[1] The path to ubiquitous and low-cost organic electronic appliances on plastic.[1] Nature, 428, 911–918. Link

Sources

- 1. 9-Bromoanthracene | C14H9Br | CID 74062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. 9-Bromoanthracene synthesis - chemicalbook [chemicalbook.com]

- 5. khu.elsevierpure.com [khu.elsevierpure.com]

- 6. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]

Application Note: Optimized Borylation of 9-(3-Bromophenyl)anthracene to Boronic Esters

Executive Summary & Strategic Rationale

The conversion of 9-(3-bromophenyl)anthracene (1) to its corresponding boronic ester (typically the pinacol ester, 2 ) is a pivotal step in the synthesis of high-efficiency OLED emitters and sterically crowded pharmaceutical intermediates.

While standard borylation protocols exist, this specific substrate presents a unique dichotomy:

-

Electronic/Steric Environment: The bromine atom is located at the meta-position of the phenyl ring. Unlike 9-bromoanthracene, where the reaction site is flanked by peri-hydrogens, the reactive center here is relatively accessible. However, the bulky anthracene moiety creates significant solubility challenges and can induce non-covalent

-stacking interactions that retard reaction kinetics. -

Stability: The electron-rich anthracene core is susceptible to oxidation or photo-dimerization, requiring strict exclusion of light and oxygen during elevated temperature processing.

This guide prioritizes the Miyaura Borylation (Pd-catalyzed) as the primary protocol due to its functional group tolerance and reproducibility. A Lithiation-Borylation protocol is provided as a secondary method for scenarios requiring low-temperature processing.

Mechanistic Insight & Critical Parameters

The Solubility-Reactivity Paradox

Success with 9-(3-bromophenyl)anthracene relies on maintaining the substrate in solution at the reaction temperature.

-

Solvent Choice: 1,4-Dioxane is the superior solvent here. It possesses a high boiling point (101°C) and excellent solvency for polycyclic aromatic hydrocarbons (PAHs). DMSO is a viable alternative but complicates workup due to its high boiling point and difficulty in removal.

-

Catalyst Selection:

is the gold standard. The large bite angle of the dppf ligand enforces a reductive elimination geometry that favors the formation of the C-B bond while resisting deactivation by the bulky anthracene system.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle and the specific steric environment of the substrate.

Protocol 1: Miyaura Borylation (Standard)

Applicability: Robust, scalable, tolerates moisture better than lithiation.[1] Scale: 1.0 gram (approx. 3.0 mmol)

Materials & Reagents

| Reagent | Equiv.[2][3][4] | Amount | Role |

| 9-(3-Bromophenyl)anthracene | 1.0 | 1.00 g | Substrate |

| Bis(pinacolato)diboron ( | 1.2 | 0.91 g | Boron Source |

| 0.03 (3 mol%) | 73 mg | Catalyst | |

| Potassium Acetate (KOAc) | 3.0 | 0.88 g | Base (Anhydrous) |

| 1,4-Dioxane | N/A | 15 mL | Solvent (Anhydrous) |

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Oven-dry a 50 mL Schlenk tube or pressure vial equipped with a magnetic stir bar.

-

Cool under a stream of Argon or Nitrogen.

-

Critical: Ensure KOAc is finely ground and anhydrous. Hygroscopic base stalls the reaction.

-

-

Charging:

-

Add 9-(3-bromophenyl)anthracene (1.00 g),

(0.91 g), and KOAc (0.88 g) to the vessel. -

Evacuate and backfill with Argon three times to remove adsorbed oxygen.

-

-

Solvation & Catalyst Addition:

-

Add anhydrous 1,4-Dioxane (15 mL) via syringe.

-

Add the catalyst

(73 mg) quickly against a positive pressure of Argon. -

Seal the vessel tightly.

-

-

Reaction:

-

Heat the mixture to 90°C (internal temperature) in an oil block.

-

Stir vigorously (800 rpm). The suspension will likely clear to a dark solution as it reaches temperature.

-

Monitor by TLC (Hexane:DCM 4:1) or HPLC after 4 hours. The product usually moves slightly slower or has a distinct fluorescence change compared to the starting bromide.

-

Endpoint: Reaction is typically complete in 6–12 hours.

-

-

Workup (Filtration Method):

-

Purification:

-

Option A (Recrystallization - Preferred): Dissolve the crude residue in minimal hot Toluene or DCM, then layer with MeOH or Hexane. Cool to 4°C. This removes excess

effectively. -

Option B (Flash Chromatography): Silica gel eluting with Hexane:DCM (gradient 10:1 to 5:1).

-

Note: Boronic esters can be sticky on silica. Pre-washing the column with 1%

in hexane can prevent streaking/degradation.

-

Protocol 2: Lithiation-Borylation (Alternative)

Applicability: Fast, avoids transition metals, but requires strict anhydrous conditions and low temp.[1] Risk: High. Anthracene core can be susceptible to nucleophilic attack if temperature is not controlled.

Step-by-Step Methodology

-

Setup: Flame-dry a 3-neck flask; maintain positive Argon pressure.

-

Dissolution: Dissolve 9-(3-bromophenyl)anthracene (1.0 g) in anhydrous THF (20 mL).

-

Challenge: If the substrate does not dissolve at room temp, gently warm to dissolve, then cool rapidly to -78°C (Dry ice/Acetone bath). It may precipitate as a fine slurry; this is acceptable if stirring is efficient.

-

-

Lithiation:

-

Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes at -78°C.

-

Stir for 30–60 minutes. A color change (often to deep red/orange) indicates the formation of the aryllithium species.

-

-

Borylation:

-

Add 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 equiv) neat, rapidly.

-

Allow the reaction to warm to room temperature naturally over 2 hours.

-

-

Quench:

-

Quench with saturated

solution. -

Extract with DCM, dry over

, and concentrate.[1]

-

-

Purification: Recrystallize from Ethanol/Toluene.

Experimental Workflow Diagram

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst deactivation ( | Degas solvents more rigorously (freeze-pump-thaw). Increase catalyst loading to 5 mol%. |

| Protodeboronation | Base too strong / Wet solvent | Ensure KOAc is anhydrous. Do not use carbonate bases ( |

| Homo-coupling (Ar-Ar) | Low | Increase |

| "Sticky" Product | Pinacol contamination | Wash the crude solid with cold water/methanol (1:1) to remove excess pinacol and inorganic salts before recrystallization. |

| Incomplete Solubility | Anthracene stacking | Switch solvent to Toluene/DMSO (10:1) mixture. The DMSO helps solubilize the inorganic base, while Toluene dissolves the PAH. |

References

-

Miyaura Borylation Fundamentals: Ishiyama, T., Murata, M., & Miyaura, N. (1995).[1][2][7] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[2] The Journal of Organic Chemistry. Link[1]

-

Catalyst Selection for Steric Substrates: Chow, W. K., et al. (2013).[1] A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates.[8] RSC Advances. Link

-

Anthracene Derivative Synthesis: Zende, V., et al. (2015).[1][9] Pincer CNC bis-N-heterocyclic carbenes: robust ligands for palladium-catalyzed Suzuki–Miyaura arylation of bromoanthracene.[9] Organic Chemistry Frontiers. Link

-

Solubility & Stability Data: BenchChem Technical Guide. (2025).[10][11] Solubility and Stability of 9-(1-Bromovinyl)anthracene (Analogous PAH behavior). Link[1]

Sources

- 1. BJOC - Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones [beilstein-journals.org]

- 2. d-nb.info [d-nb.info]

- 3. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride [Pd(dppf)Cl2] [commonorganicchemistry.com]

- 4. 9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. reddit.com [reddit.com]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. ossila.com [ossila.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Vapor deposition rates for 9-(3-Bromophenyl)anthracene in vacuum chambers

Application Note & Protocol

Topic: Vapor Deposition Rates for 9-(3-Bromophenyl)anthracene in Vacuum Chambers

Introduction: The Significance of Controlled Deposition

9-(3-Bromophenyl)anthracene is a member of the anthracene derivative family, a class of organic semiconductors that are foundational to the development of next-generation electronic devices.[1][2] These materials are integral to technologies such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs) due to their favorable electronic and optical properties.[3][4] The performance of these devices—efficiency, stability, and lifespan—is critically dependent on the quality and morphology of the deposited thin films.[5][6]

The process of vacuum thermal evaporation (VTE), a type of physical vapor deposition (PVD), is a cornerstone technique for fabricating high-purity organic thin films.[3][7] However, the weak van der Waals forces governing the interactions in small-molecule organic materials mean that film growth is highly sensitive to deposition conditions.[8] Key parameters such as deposition rate and substrate temperature directly influence molecular arrangement, film morphology, and crystallinity.[9][10] An uncontrolled deposition can lead to amorphous, disordered films with high defect densities, severely compromising device performance.

This document provides a comprehensive guide to establishing a stable and reproducible vapor deposition process for 9-(3-Bromophenyl)anthracene. It outlines the underlying principles, a detailed experimental protocol, and process parameters derived from best practices for analogous anthracene-based semiconductors. The goal is to equip researchers and engineers with a robust framework for optimizing thin-film quality.

Material Properties and Pre-deposition Considerations

Understanding the thermal properties of the source material is paramount for a successful deposition. While specific sublimation data for 9-(3-Bromophenyl)anthracene is not widely published, we can infer its behavior from related anthracene derivatives.

-

Thermal Stability: Thermogravimetric analysis (TGA) on various anthracene derivatives shows thermal stability up to temperatures of 250°C or higher.[1][11] This indicates a suitable window for sublimation without significant decomposition.

-

Evaporation Temperature: The evaporation temperature for organic materials is typically below 500°C.[3] For other substituted anthracenes, sublimation for purification is often conducted at temperatures ranging from 150°C to 215°C under high vacuum (10⁻³ Torr).[12] This serves as an excellent starting point for determining the source temperature for 9-(3-Bromophenyl)anthracene.

-

Purity: The source material should be of the highest possible purity (e.g., >98%), as impurities can significantly alter evaporation characteristics and contaminate the resulting film. Sublimation-purified grade is highly recommended.

Experimental Apparatus

A high-vacuum deposition system is required, equipped with the following core components:

-

Vacuum Chamber: Capable of reaching a base pressure of at least 5x10⁻⁶ mbar to minimize contamination from oxygen and water.[3]

-

Pumping System: A combination of a turbomolecular pump and a backing mechanical pump.

-

Evaporation Source: A low-thermal-mass (LTM) effusion cell or a standard thermal evaporation boat (e.g., tungsten, molybdenum). An effusion cell provides superior temperature stability and control.

-

Power Supply: A programmable power supply for precise temperature control of the evaporation source.

-

Deposition Rate Monitor: A Quartz Crystal Microbalance (QCM) is essential for real-time monitoring and control of the film thickness and deposition rate.[13][14][15] The QCM measures mass changes on its surface by detecting shifts in its resonant frequency.[16][17]

-

Substrate Holder & Heater: A rotating substrate holder to ensure film uniformity, with an integrated heater for controlling substrate temperature.

-

Shutters: A source shutter and a main process shutter to precisely control the start and end of the deposition.

Detailed Deposition Protocol

This protocol provides a step-by-step methodology for the vacuum thermal evaporation of 9-(3-Bromophenyl)anthracene. The causality behind each step is explained to provide a deeper understanding of the process.

Part 1: System Preparation

-

Source Loading: Carefully load approximately 50-100 mg of 9-(3-Bromophenyl)anthracene powder into the effusion cell or evaporation boat. Ensure no material is spilled on the heating elements.

-

Substrate Preparation:

-

Clean the substrate (e.g., ITO-coated glass, silicon wafer) via sonication in a sequence of deionized water, acetone, and isopropanol (15 minutes each).

-

Dry the substrate with a nitrogen gun.

-

Immediately load the cleaned substrate onto the substrate holder in the vacuum chamber to minimize re-contamination.

-

-

Pump Down: Close the chamber and pump down to a base pressure of ≤ 5x10⁻⁶ mbar. This high vacuum is critical to prevent the degradation of the organic material during heating.[3]

Part 2: Deposition Process

Caption: Workflow for the vacuum thermal deposition of 9-(3-Bromophenyl)anthracene.

-

Set Substrate Temperature: Heat the substrate to the desired temperature (e.g., 50°C). Elevating the substrate temperature provides surface mobility to the arriving molecules, promoting the growth of larger, more ordered crystalline grains.[18]

-

Source Degassing & Temperature Ramp:

-

With the source shutter closed, slowly ramp up the temperature of the evaporation source. A slow ramp rate (e.g., 5-10°C/minute) is crucial to prevent thermal shock and decomposition of the organic material.[3]

-

Pause at a temperature just below the evaporation point (e.g., 120-140°C) for 10-15 minutes to degas the source material.

-

-

Rate Stabilization: Continue ramping the source temperature until the QCM begins to register a deposition rate. Adjust the temperature carefully to achieve the target rate (e.g., 0.5 Å/s). Allow the rate to stabilize for several minutes. Slower deposition rates generally result in more ordered films as molecules have sufficient time to find their lowest energy configurations.[6]

-

Deposition: Once the rate is stable, open the source and main shutters to begin deposition onto the substrate.

-

Monitoring and Completion: Monitor the QCM in real-time. Once the desired film thickness is achieved, close the shutters to terminate the deposition.

-

Cool Down: Turn off the power to the source and substrate heaters. Allow the system to cool down to room temperature under vacuum. This slow cooling process minimizes thermal stress in the newly formed film.

-

Venting and Unloading: Once cooled, vent the chamber with an inert gas like nitrogen (N₂) and carefully unload the coated substrate.

Process Parameters and Data

The optimal deposition parameters must be determined empirically for each specific system and application. The following table provides a validated starting point for the deposition of 9-(3-Bromophenyl)anthracene, based on typical values for similar organic semiconductors.

| Parameter | Recommended Range | Rationale & Expected Outcome |

| Base Pressure | < 5 x 10⁻⁶ mbar | Minimizes oxidation and moisture incorporation, leading to higher purity films.[3] |

| Source Temperature | 160 - 220 °C | Directly controls the vapor pressure and thus the deposition rate. Must be optimized to achieve the desired rate without causing material decomposition.[19] |

| Substrate Temperature | Room Temp. - 120 °C | Influences film morphology. Higher temperatures can increase grain size and crystallinity but may also decrease the sticking coefficient.[5][18] |

| Deposition Rate | 0.1 - 2.0 Å/s | Slower rates (< 1 Å/s) typically yield more ordered, higher-quality films for electronic applications.[6][9][10] Faster rates may be suitable for less sensitive applications. |

| Target Thickness | 10 - 200 nm | Application-dependent. Thinner films are used for transistor channels, while thicker films are common in OLED emissive layers. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Unstable Deposition Rate | - Source material "spitting" or outgassing.- Poor temperature control.- Material depletion. | - Ensure a slow, gradual temperature ramp to degas the material properly.- Use a PID-controlled power supply and an effusion cell for better stability.- Ensure sufficient material is loaded for the target thickness. |

| Poor Film Adhesion | - Substrate contamination.- Mismatch in thermal expansion. | - Implement a rigorous substrate cleaning protocol.- Use a slower post-deposition cooling rate. |

| Inconsistent Film Properties | - Fluctuations in deposition rate or substrate temperature.- Inconsistent vacuum levels. | - Calibrate QCM and temperature controllers regularly.- Check for vacuum leaks in the system. |

| Material Decomposition | - Source temperature is too high.- Poor vacuum quality (presence of oxygen). | - Lower the source temperature and accept a slower deposition rate.- Ensure the chamber reaches a high vacuum base pressure before heating. |

Conclusion

The successful vapor deposition of 9-(3-Bromophenyl)anthracene hinges on the precise and stable control of key process parameters. By leveraging a high-vacuum environment, a well-controlled thermal source, and real-time monitoring with a Quartz Crystal Microbalance, it is possible to produce high-quality, uniform thin films suitable for advanced organic electronic devices. The protocols and parameters outlined in this guide provide a robust starting point for researchers. Empirical optimization based on these principles will be essential to achieve the specific film morphologies and properties required for any given application.

References

- The Effect of Substrates Temperature on Pentacene Thin Films prepared by Organic Thermal Evapor

- Controlled Deposition Number of Organic Molecules Using Quartz Crystal Microbalance Evaluated by Scanning Tunneling Microscopy.

- Quartz crystal microbalance. Wikipedia.

- Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing. ACS Omega.

- Controlled Deposition Number of Organic Molecules Using Quartz Crystal Microbalance Evaluated by Scanning Tunneling Microscopy Single-Molecule-Counting. Analytical Chemistry - Figshare.

- Intermittent Deposition Controls Molecule Placement for Better Organic Devices. AZoM.

- Growth, structure and morphology of organic thin films.

- Quartz Crystal Microbalance as a Holistic Detector for Quantifying Complex Organic Matrices during Liquid Chromatography: 1.

- The power of pause: Controlled deposition for effective and long-lasting organic devices. ScienceDaily.

- Quartz Crystal Microbalance (QCM). Nanoscience Instruments.

- Enhancing performance of planar molecule-based organic light-emitting diodes through deposition-rate optimization: Role of molecular packing.

- Growth of anthracene derivative thin films with a π-stacking structure. AIP Publishing.

- Synthesis and Structural Studies of Two New Anthracene Deriv

- Thin Films Deposition of Organic Materials.

- Effect of Substrate Temperature on the Structural, Morphological, and Infrared Optical Properties of KBr Thin Films. MDPI.

- Soft Deposition of Organic Molecules Based on Cluster-Induced Desorption for the Investigation of On-Surface and Surface-Medi

- Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors. PMC.

- Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors.

- Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characteriz

- 9-Bromoanthracene. Ossila.

Sources

- 1. Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. vaccoat.com [vaccoat.com]

- 4. ossila.com [ossila.com]

- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 6. researchgate.net [researchgate.net]

- 7. Soft Deposition of Organic Molecules Based on Cluster-Induced Desorption for the Investigation of On-Surface and Surface-Mediated Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. azom.com [azom.com]

- 10. sciencedaily.com [sciencedaily.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Quartz crystal microbalance - Wikipedia [en.wikipedia.org]

- 15. acs.figshare.com [acs.figshare.com]

- 16. Quartz Crystal Microbalance as a Holistic Detector for Quantifying Complex Organic Matrices during Liquid Chromatography: 1. Coupling, Characterization, and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nanoscience.com [nanoscience.com]

- 18. The Effect of Substrates Temperature on Pentacene Thin Films prepared by Organic Thermal Evaporator | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 19. pubs.aip.org [pubs.aip.org]

Application Note: Advanced Catalytic Systems for C-C Cross-Coupling of Sterically Hindered Aryl Bromides

Executive Summary

The synthesis of poly-ortho-substituted biaryls is a critical bottleneck in the development of complex active pharmaceutical ingredients (APIs) and advanced materials. Traditional palladium-catalyzed C-C cross-coupling methods (e.g., Suzuki-Miyaura, Negishi) frequently fail when applied to sterically hindered aryl bromides due to restricted access to the metal center. This application note provides an in-depth technical guide to modern catalytic architectures—specifically Buchwald-type phosphines and N-Heterocyclic Carbene (NHC) palladium complexes—that overcome these steric barriers.

Mechanistic Bottlenecks in Sterically Hindered Systems

In a standard Pd-catalyzed cross-coupling cycle, steric hindrance at the ortho positions of an aryl bromide severely impedes two fundamental steps:

-

Oxidative Addition : The bulky aryl bromide struggles to approach the electron-rich Pd(0) center, leading to stalled initiation.

-

Transmetalation : The transfer of the nucleophilic aryl group from the transmetalating agent (e.g., boronic acid) to the Pd(II) center is sterically repelled by the already coordinated bulky aryl group.

To resolve this, catalyst design has shifted toward the "Flexible Bulk" paradigm . Ligands must be sterically demanding enough to force the final reductive elimination step (which is accelerated by steric crowding), yet conformationally flexible enough to accommodate incoming bulky substrates during oxidative addition and transmetalation[1].

Catalytic cycle of Pd-PEPPSI mediated cross-coupling illustrating steric bottlenecks.

Catalyst Architecture: Selecting the Right System

Buchwald-Type Dialkylbiaryl Phosphines

Ligands such as XPhos and SPhos feature a dialkylphosphino group that provides the high electron density required to accelerate the oxidative addition of deactivated aryl bromides. The lower aryl ring interacts with the empty Pd orbital, stabilizing the highly reactive monoligated Pd(0) active species and preventing catalyst degradation[2]. Furthermore, specialized biphenylene-substituted ruthenocenylphosphines (e.g., R-Phos) have demonstrated exceptional stability and turnover numbers for hindered substrates[3].

NHC-Pd Complexes (PEPPSI Systems)

Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes are robust, air-stable Pd(II) precatalysts. The bulky NHC ligand remains tightly bound to the metal, preventing the formation of inactive Pd black[4]. For the synthesis of tetra-ortho-substituted biaryls, Pd-PEPPSI-IPent is the gold standard. The isopentyl chains on the NHC provide the exact "flexible bulk" needed to allow room-temperature coupling of highly hindered aryl bromides[1]. Recently, peralkylated variants like [IPr#-PEPPSI] have pushed these boundaries further, offering extreme steric shielding for ultra-hindered cross-couplings[5].

Quantitative Performance Matrix

Table 1: Comparison of Catalytic Systems for the Synthesis of Tetra-ortho-substituted Biaryls from Aryl Bromides

| Catalyst System | Ligand Architecture | Typical Loading | Reaction Temp | Yield (Tetra-ortho) | Key Mechanistic Advantage |

| Pd(OAc)₂ / XPhos | Dialkylbiaryl Phosphine | 2.0 - 5.0 mol% | 80 - 100 °C | 60 - 85% | Lower ring stabilizes monoligated Pd(0) via arene-metal interactions. |

| Pd-PEPPSI-IPr | NHC (Isopropyl wingtips) | 1.0 - 2.0 mol% | 60 - 80 °C | 40 - 65% | Excellent for mono/di-ortho; rigid bulk limits tetra-ortho transmetalation. |

| Pd-PEPPSI-IPent | NHC (Isopentyl wingtips) | 1.0 - 2.0 mol% | 25 - 65 °C | 80 - 95% | "Flexible bulk" adapts to transition state, enabling lower temperatures. |

| [IPr#-PEPPSI] | NHC (Peralkylated) | 1.0 mol% | 60 °C | 85 - 98% | Extreme steric shielding prevents off-cycle catalyst degradation. |

Self-Validating Experimental Protocol

Objective : Synthesis of a tetra-ortho-substituted biaryl via Suzuki-Miyaura coupling of 2-bromo-1,3,5-triisopropylbenzene and 2,6-dimethylphenylboronic acid.

Self-Validating Design : This protocol integrates an internal standard (dodecane) at

Step-by-Step Methodology

-

Reaction Setup (Glovebox or Schlenk Line)

-

To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-1,3,5-triisopropylbenzene (1.0 mmol), 2,6-dimethylphenylboronic acid (1.5 mmol, 1.5 equiv), and KOH (3.0 mmol, 3.0 equiv).

-

Causality: KOH is selected over weaker bases (like K₂CO₃) because sterically hindered boronic acids require a strong base to form the highly reactive, electron-rich boronate complex necessary to force the difficult transmetalation step.

-

-

Catalyst Introduction

-

Add Pd-PEPPSI-IPent (0.01 mmol, 1.0 mol%).

-

Causality: While the Pd(II) precatalyst is air-stable, handling the initial setup under inert gas prevents the premature oxidation of the highly sensitive Pd(0) species once the pyridine ligand dissociates in solution.

-

-

Solvent & Internal Standard Addition

-

Add 3.0 mL of rigorously degassed 1,4-Dioxane/Water (2:1 v/v) and dodecane (0.5 mmol, internal standard).

-

Causality: Water is essential to dissolve the KOH and activate the boronic acid. Degassing the solvent mixture is critical to prevent oxygen-mediated quenching of the catalytic cycle.

-

-

Reaction Execution

-

Heat the biphasic mixture to 65 °C with vigorous stirring (1000 rpm) for 12 hours.

-

Causality: Vigorous stirring is mandatory in biphasic systems to maximize the interfacial surface area, which is where the base-activated transmetalation heavily occurs.

-

-

In-Process Control (IPC) & Validation

-

Withdraw a 50 µL aliquot under positive nitrogen pressure, dilute with EtOAc, filter through a short pad of silica, and analyze via GC-MS.

-

Validation: Calculate conversion against the dodecane standard. If the conversion of the aryl bromide is <95% and the GC trace shows 1,3-dimethylbenzene (the protodeboronation product), add an additional 0.5 equiv of boronic acid and continue heating.

-

-

Workup and Isolation

-

Cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (2 x 10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Self-validating experimental workflow for hindered C-C cross-coupling.

References

-

Title : Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst and Its Application in the Synthesis of Tetra-ortho-Substituted Biaryls | Source : Angewandte Chemie International Edition | URL :[Link]

-

Title : [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC Precatalyst for Cross-Coupling Reactions | Source : National Center for Biotechnology Information (PMC) | URL :[Link]

-

Title : Biphenylene-substituted ruthenocenylphosphine for Suzuki-Miyaura coupling of sterically hindered aryl bromides | Source : PubMed (NIH) | URL : [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buchwald Ligands [sigmaaldrich.com]

- 3. Biphenylene-substituted ruthenocenylphosphine for Suzuki-Miyaura coupling of sterically hindered aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PEPPSI™ 触媒 [sigmaaldrich.com]

- 5. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing yield of Suzuki coupling with 9-(3-Bromophenyl)anthracene

Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the Suzuki-Miyaura coupling of 9-(3-Bromophenyl)anthracene .

Due to the massive hydrodynamic volume and extreme hydrophobicity of the anthracene core, this substrate frequently suffers from biphasic mass-transfer limitations, leading to catalyst starvation, premature deactivation (palladium black formation), and competing side reactions. This guide synthesizes field-proven causality, optimized protocols, and troubleshooting steps to ensure high-yielding, reproducible couplings.

Part 1: Mechanistic Bottlenecks & Pathway Analysis

To optimize this reaction, we must first isolate where the standard catalytic cycle fails when applied to bulky, hydrophobic polycyclic aromatic hydrocarbons (PAHs).

Catalytic cycle of Suzuki coupling highlighting steric and hydrophobic bottlenecks.

Part 2: Troubleshooting Guide & FAQs

Q1: When using standard Pd(PPh₃)₄, my reaction stalls at <20% conversion and a heavy black precipitate forms. Why is the catalyst dying? A: The black precipitate is palladium black, which indicates irreversible catalyst aggregation. While the C-Br bond in 9-(3-Bromophenyl)anthracene is in the meta position (reducing immediate steric crowding), the global hydrodynamic volume of the anthracene core drastically reduces its solubility and mobility in standard solvent mixtures. Consequently, the rate of oxidative addition is sluggish. The active Pd(0) species is "starved" of substrate and aggregates into inactive nanoparticles. Solution: Switch to a highly active, bulky, electron-rich dialkylbiaryl phosphine ligand such as SPhos or XPhos . The electron-rich dicyclohexyl groups accelerate oxidative addition, while the biphenyl backbone prevents the formation of inactive bis-ligated Pd complexes, keeping the catalyst in the highly reactive mono-ligated state.

Q2: I am observing significant protodeboronation of my aryl boronic acid partner instead of cross-coupling. How do I fix this? A: Protodeboronation is a base-catalyzed degradation pathway that competes directly with transmetalation. Because 9-(3-Bromophenyl)anthracene is highly hydrophobic, it remains entirely in the organic phase. If you use a highly aqueous solvent system (e.g., THF/H₂O 1:1), the transmetalation step becomes severely phase-limited. The boronic acid sits in the aqueous alkaline phase and degrades before it can interact with the organic Pd(II) intermediate. Solution: Shift to a Toluene/H₂O (5:1) solvent system and replace Na₂CO₃ with anhydrous K₃PO₄ . Toluene fully solubilizes the anthracene derivative. The minimal water volume creates a highly concentrated, reactive alkaline phase that accelerates the formation of the reactive boronate species without promoting hydrolytic degradation.

Q3: GC-MS analysis shows a high yield of the boronic acid homocoupling product (Ar'-Ar'). How can I minimize this? A: Homocoupling is driven by molecular oxygen intercepting the Pd(II) intermediate, or by a slow reductive elimination step that leaves the Pd(II) species vulnerable to a second transmetalation. Solution: Implement strict Schlenk techniques. Degas all solvents via the freeze-pump-thaw method or by aggressive Argon sparging for at least 30 minutes. The use of SPhos will also inherently suppress this by accelerating the desired reductive elimination step.

Part 3: Optimization Data Presentation

The following table summarizes the quantitative causality of ligand and solvent choices when scaling up couplings of bulky anthracene derivatives .

| Entry | Catalyst System | Solvent System | Base | Temp (°C) | Yield (%) | Primary Observation |

| 1 | 5 mol% Pd(PPh₃)₄ | THF / H₂O (3:1) | Na₂CO₃ | 70 | 18 | Rapid Pd black precipitation; unreacted aryl bromide. |

| 2 | 5 mol% Pd(dppf)Cl₂ | Dioxane / H₂O (4:1) | K₂CO₃ | 90 | 42 | Significant protodeboronation of boronic acid. |

| 3 | 2 mol% Pd₂(dba)₃ + XPhos | Toluene / H₂O (5:1) | K₃PO₄ | 100 | 85 | Clean conversion; minor homocoupling detected. |

| 4 | 2 mol% Pd₂(dba)₃ + SPhos | Toluene / H₂O (5:1) | K₃PO₄ | 100 | 96 | Complete conversion; highly selective. |

Part 4: Self-Validating Experimental Protocol

This protocol utilizes a pre-activation strategy to ensure the active mono-ligated Pd(0)-SPhos complex is fully formed prior to substrate introduction, preventing premature aggregation.

Step-by-step experimental workflow for optimized Suzuki-Miyaura coupling.

Step-by-Step Methodology:

-